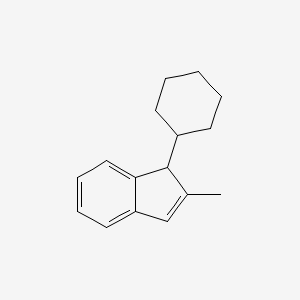![molecular formula C6H16NO3P B12586532 [(1S)-1-aminohexyl]phosphonic acid CAS No. 342385-57-3](/img/structure/B12586532.png)
[(1S)-1-aminohexyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S)-1-aminohexyl]phosphonic acid is a compound characterized by the presence of an amino group attached to a hexyl chain, which is further bonded to a phosphonic acid group.
Preparation Methods
The synthesis of [(1S)-1-aminohexyl]phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, typically using concentrated hydrochloric acid (HCl) at reflux . Another method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . These methods are preferred due to their efficiency in producing stable phosphonic acids.
Chemical Reactions Analysis
[(1S)-1-aminohexyl]phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents like phosphorus trichloride (PCl3). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[(1S)-1-aminohexyl]phosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a potential inhibitor of enzymes, particularly metalloproteases . In medicine, it has been explored for its potential use in drug design and development, particularly as enzyme inhibitors and transition state analogues . Additionally, it has applications in the industry, particularly in the development of polymer-supported reagents for separation processes .
Mechanism of Action
The mechanism of action of [(1S)-1-aminohexyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes. It acts as a potent inhibitor of metalloproteases by mimicking the transition state of the enzyme’s natural substrate . This inhibition is achieved through the formation of stable complexes with the enzyme, thereby preventing its normal function. The pathways involved in this mechanism include the binding of the phosphonic acid group to the active site of the enzyme, leading to the inhibition of its catalytic activity .
Comparison with Similar Compounds
. These compounds share similar structural features, including the presence of a phosphorus atom bonded to oxygen atoms. [(1S)-1-aminohexyl]phosphonic acid is unique due to the presence of the hexyl chain and amino group, which confer specific properties and applications. Other similar compounds include (2-aminoethyl)phosphonic acid and (3-aminopropyl)phosphonic acid, which also possess amino groups but differ in the length of the carbon chain .
Properties
CAS No. |
342385-57-3 |
|---|---|
Molecular Formula |
C6H16NO3P |
Molecular Weight |
181.17 g/mol |
IUPAC Name |
[(1S)-1-aminohexyl]phosphonic acid |
InChI |
InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10)/t6-/m0/s1 |
InChI Key |
ODMTWOKJHVPSLP-LURJTMIESA-N |
Isomeric SMILES |
CCCCC[C@@H](N)P(=O)(O)O |
Canonical SMILES |
CCCCCC(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-8-methoxyquinoline](/img/structure/B12586453.png)
![({4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12586459.png)
![7-Bromo-5-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12586465.png)
![8-[1-(Naphthalen-1-yl)ethenyl]-6,7,10-trioxaspiro[4.5]decane](/img/structure/B12586473.png)
![3-(4-Methoxyanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B12586483.png)
![3,5-Diiodo-4-[(3-iodophenyl)sulfanyl]-L-phenylalanine](/img/structure/B12586485.png)
![Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B12586488.png)
![Benzene, [(2-phenyl-1-cyclobuten-1-yl)sulfonyl]-](/img/structure/B12586512.png)

![3H-1,2,3-Triazolo[4,5-D][1,2,4]triazolo[1,5-A]pyrimidin-9-OL](/img/structure/B12586521.png)


![N,N'-(1,2-Phenylene)bis{2-[(prop-2-en-1-yl)oxy]benzamide}](/img/structure/B12586531.png)
![4-(2-bicyclo[2.2.1]hept-5-enylmethoxy)-2,6-dipyridin-2-ylpyridine](/img/structure/B12586533.png)
